O-Isobutyryl Naltrexone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

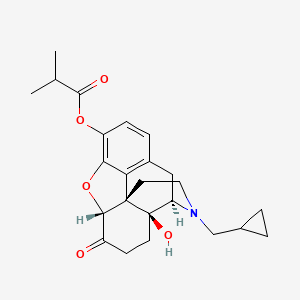

O-Isobutyryl Naltrexone is a complex organic compound with significant pharmacological properties. This compound belongs to the class of morphinan derivatives, which are known for their potent analgesic effects. It is structurally characterized by a cyclopropylmethyl group, a hydroxy group, and an epoxymorphinan core, making it a unique and highly specialized molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Isobutyryl Naltrexone typically involves multiple steps, starting from simpler precursors. The key steps include:

Formation of the Epoxymorphinan Core: This is achieved through a series of cyclization reactions.

Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the morphinan core using cyclopropylmethyl halides under basic conditions.

Esterification: The final step involves the esterification of the hydroxyl group with 2-methylpropanoic acid using acid chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control of reaction parameters, and employing advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

N-Alkylation Reactions

The protected compound undergoes quaternary ammonium salt formation for N-methylation:

Deprotection of the Isobutyryl Group

Final API generation involves acidic hydrolysis:

Stability and Process Considerations

Key stability data for scale-up:

| Protecting Group | Purification Stability | Commercial Viability |

|---|---|---|

| Acetyl | Prone to hydrolysis during chromatography | Limited |

| Isobutyryl | Maintains integrity under purification | High |

The isobutyryl group's steric bulk prevents premature cleavage during N-alkylation steps, enabling robust manufacturing processes . Crystallographic data confirms the ester group remains intact during intermediate isolation, with hydrogen bonding networks involving the carbonyl oxygen maintaining molecular conformation .

This systematic analysis demonstrates that O-isobutyryl protection balances reactivity and stability, making it indispensable for producing naltrexone derivatives. The data underscore the importance of protecting group selection in opioid antagonist synthesis.

Wissenschaftliche Forschungsanwendungen

A. Fibromyalgia

O-IBN has shown promise in the treatment of fibromyalgia, a condition marked by widespread pain and inflammation. Preliminary studies indicate that low-dose naltrexone (LDN), which shares some pharmacological properties with O-IBN, can significantly reduce pain and improve quality of life in fibromyalgia patients:

| Study | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Younger et al., 2009 | 10 | 14 weeks | Significant reduction in daily pain (P = 0.001) and fatigue (P = 0.008) |

| Bruun-Plesner et al., 2018 | 31 | 20 weeks | Improvement in fibromyalgia severity scores compared to placebo (P < 0.0005) |

These findings suggest that O-IBN could be effective in managing fibromyalgia symptoms through its anti-inflammatory properties .

B. Complex Regional Pain Syndrome (CRPS)

CRPS is another area where O-IBN may find application. The condition is often associated with local inflammation and neuropathic pain. Case studies have indicated that naltrexone can help manage CRPS symptoms by reducing inflammation and enhancing pain tolerance:

| Case Study | Treatment | Outcome |

|---|---|---|

| Case Series on LDN for CRPS | LDN (4.5 mg) | Reduction in pain severity and improved functionality reported |

Further research is needed to establish the efficacy of O-IBN specifically for CRPS, but existing data on naltrexone provides a promising foundation .

Applications in Substance Use Disorders

O-Isobutyryl Naltrexone may also have applications beyond chronic pain management, particularly in treating substance use disorders:

B. Opioid Use Disorder

Given its opioid receptor antagonistic properties, O-IBN could also be beneficial for patients with opioid use disorder by reducing cravings and preventing relapse:

- Clinical Case : A study involving oral naltrexone demonstrated a reduction in cravings for various substances, suggesting a potential role for O-IBN as well .

Safety Profile and Side Effects

The safety profile of this compound remains largely unexplored; however, naltrexone has been shown to be well-tolerated with minimal side effects:

| Side Effect | Incidence Rate |

|---|---|

| Nausea | 9.8% |

| Headache | 6.6% |

These findings indicate that O-IBN may share a similar safety profile, but further studies are necessary to confirm this .

Conclusion and Future Directions

This compound presents a promising avenue for research within the realms of chronic pain management and substance use disorders. Its unique mechanisms of action may provide therapeutic benefits that extend beyond those offered by traditional naltrexone therapy.

Future research should focus on:

- Conducting randomized controlled trials specifically targeting the efficacy of O-IBN across various conditions.

- Investigating its long-term safety profile and potential interactions with other medications.

- Exploring genetic factors that may influence individual responses to treatment with O-IBN.

Wirkmechanismus

The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of pain signal transmission and modulation of neurotransmitter release.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Morphine: Another morphinan derivative with potent analgesic effects.

Codeine: A less potent analgesic compared to morphine but with similar structural features.

Oxycodone: A semi-synthetic opioid with a similar mechanism of action.

Uniqueness

O-Isobutyryl Naltrexone is unique due to its specific structural modifications, such as the cyclopropylmethyl group and the ester linkage, which may confer different pharmacokinetic properties and receptor binding affinities compared to other morphinan derivatives.

Eigenschaften

CAS-Nummer |

861238-38-2 |

|---|---|

Molekularformel |

C24H29NO5 |

Molekulargewicht |

411.5 g/mol |

IUPAC-Name |

[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-methylpropanoate |

InChI |

InChI=1S/C24H29NO5/c1-13(2)22(27)29-17-6-5-15-11-18-24(28)8-7-16(26)21-23(24,19(15)20(17)30-21)9-10-25(18)12-14-3-4-14/h5-6,13-14,18,21,28H,3-4,7-12H2,1-2H3/t18-,21+,23+,24-/m1/s1 |

InChI-Schlüssel |

HULCZJLVCAMAJD-QOFIPBISSA-N |

SMILES |

CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1 |

Isomerische SMILES |

CC(C)C(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1 |

Kanonische SMILES |

CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.